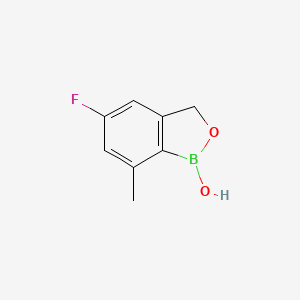

5-Fluoro-1-hydroxy-7-méthyl-3H-2,1-benzoxaborole

Vue d'ensemble

Description

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a boron-containing molecule that possesses unique properties, making it an attractive candidate for drug discovery and development.

Applications De Recherche Scientifique

- Traitement de l'onychomycose: Le 5-Fluoro-1-hydroxy-7-méthyl-3H-2,1-benzoxaborole a été étudié comme traitement potentiel de l'onychomycose (infections fongiques des ongles). Il inhibe la croissance fongique en ciblant des enzymes spécifiques impliquées dans la synthèse des protéines .

- Comparaison avec le tavaborole: Il est intéressant de noter qu'un autre médicament antifongique oxaborole appelé tavaborole a également été développé pour le traitement de l'onychomycose . La comparaison des profils d'efficacité et de sécurité de ces deux composés pourrait être un axe de recherche intéressant.

Activité antifongique

En résumé, le this compound est prometteur dans divers domaines, de la thérapie antifongique à la chimie supramoléculaire. Des recherches supplémentaires sur ses mécanismes, sa sécurité et ses applications cliniques sont essentielles pour maximiser son potentiel. 🌟

Mécanisme D'action

Target of Action

The primary target of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is a cytoplasmic enzyme called leucyl-tRNA synthetase . This enzyme plays a crucial role in the translation process of protein synthesis .

Mode of Action

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole interacts with its target by inhibiting the function of leucyl-tRNA synthetase . This inhibition disrupts the protein synthesis process, leading to the death of the fungal cells .

Biochemical Pathways

The compound affects the protein synthesis pathway by inhibiting the function of leucyl-tRNA synthetase . This disruption in protein synthesis leads to the death of the fungal cells .

Pharmacokinetics

It’s known that the physicochemical and drug-like properties of benzoxaboroles make them effective in medicinal chemistry .

Result of Action

The result of the action of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is the death of the fungal cells . By inhibiting the function of leucyl-tRNA synthetase, the compound disrupts protein synthesis, which is vital for the survival and growth of the fungal cells .

Action Environment

It’s known that the properties of benzoxaboroles make them versatile in various environments .

Safety and Hazards

Tavaborole, also known as 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, has been approved by the US Food and Drug Administration (FDA) for the treatment of onychomycosis of the toenails caused by Trichophyton mentagrophytes or Trichophyton rubrum . The most frequent adverse events include application site exfoliation, ingrown toenail, application site erythema, and application site dermatitis .

Orientations Futures

The unique electron deficiency and coordination property of boron, present in 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, led to a wide range of applications in chemistry, energy research, materials science, and the life sciences . Organoboron compounds used to treat various diseases besides tumor treatments through BNCT technology have also marked an important milestone . Following the clinical introduction of bortezomib as an anti-cancer agent, benzoxaborole drugs, tavaborole and crisaborole, have been approved for clinical use in the treatments of onychomycosis and atopic dermatitis . Some heterocyclic organoboron compounds represent potentially promising candidates for anti-infective drugs . This suggests that 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole and similar compounds may have potential for further development and application in the medical field.

Analyse Biochimique

Biochemical Properties

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with aminoacyl-tRNA synthetases, a class of enzymes essential for protein synthesis. By inhibiting these enzymes, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole disrupts the protein synthesis process, leading to the accumulation of uncharged tRNA and subsequent inhibition of cell growth . Additionally, this compound has been found to interact with other biomolecules, including proteins involved in cell signaling pathways and metabolic processes .

Cellular Effects

The effects of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of fungal cells by targeting the leucyl-tRNA synthetase, thereby preventing protein synthesis . In mammalian cells, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole has been shown to affect cell signaling pathways involved in inflammation and immune response .

Molecular Mechanism

The molecular mechanism of action of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole involves its binding interactions with specific biomolecules. This compound exerts its effects by binding to the editing site of aminoacyl-tRNA synthetases, thereby inhibiting their activity . This inhibition leads to the accumulation of uncharged tRNA, which in turn disrupts protein synthesis and inhibits cell growth . Additionally, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole has been found to modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and cell growth . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit fungal growth without causing significant toxicity . At higher doses, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been shown to inhibit aminoacyl-tRNA synthetases, thereby affecting protein synthesis and metabolic flux . Additionally, 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole can influence metabolite levels by modulating the activity of enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to accumulate in certain cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with aminoacyl-tRNA synthetases and other regulatory proteins . The targeting of 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole to specific subcellular compartments is facilitated by post-translational modifications and targeting signals .

Propriétés

IUPAC Name |

5-fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO2/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFKQDZBYJRDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2346531-07-3 | |

| Record name | 5-fluoro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

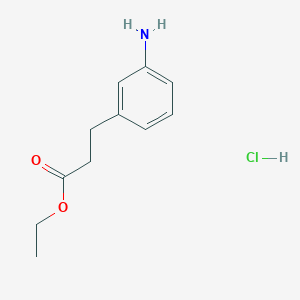

![1-[(Piperidin-2-yl)methyl]pyrrolidin-2-one dihydrochloride](/img/structure/B2519182.png)

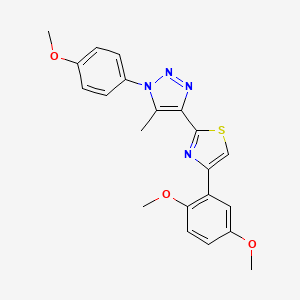

![3-(3,4-dimethoxyphenyl)-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2519185.png)

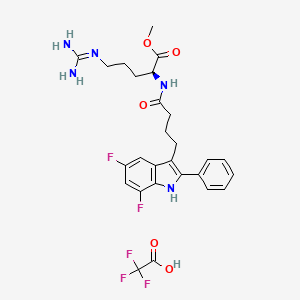

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2519190.png)

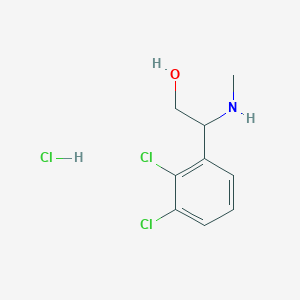

![1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2519195.png)

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2519196.png)